7-Pentadecanol (CAS 4104-59-0) is a C15 asymmetric secondary alcohol characterized by an internal hydroxyl group flanked by hexyl and octyl aliphatic chains. In modern chemoinformatics and lipid nanoparticle (LNP) formulation, it serves as a critical synthetic precursor for ionizable cationic lipids. The specific C6/C8 asymmetric branching imparts unique steric bulk and packing parameters when esterified into lipid tails, directly influencing the fusogenicity, pKa, and endosomal escape efficiency of the resulting nanocarriers. It is widely procured for the development of next-generation mRNA and siRNA delivery systems, offering a distinct structural and functional alternative to primary alcohols and symmetric secondary alcohols [1].
Substituting 7-Pentadecanol with linear primary alcohols (e.g., 1-Pentadecanol) or symmetric secondary alcohols (e.g., 8-Pentadecanol) fundamentally alters the resulting lipid's geometry and phase behavior. Linear precursors yield cylindrical lipids that form highly stable lamellar phases, which severely restricts the membrane fusion required for endosomal escape. While symmetric secondary alcohols provide basic branching, the specific asymmetric C6/C8 tails of 7-Pentadecanol create highly optimized cone-shaped lipid geometries that maximize membrane disruption during the acidic pH shift in endosomes. Using a generic structural substitute alters this critical packing parameter, leading to poor nucleic acid transfection efficiency, altered pKa profiles, and unpredictable in vivo biodistribution [1].
The synthesis of ionizable lipids using 7-Pentadecanol yields an asymmetric C6/C8 branched tail architecture. Compared to lipids synthesized from linear 1-Pentadecanol, this asymmetric branching increases the lipid's cone shape, shifting the packing parameter to strongly favor the inverted hexagonal (H_II) phase under acidic conditions. This structural shift is critical for endosomal membrane fusion. Lipids derived from asymmetric secondary alcohols consistently demonstrate superior membrane disruption capabilities compared to their linear counterparts, directly translating to higher cytosolic release of RNA payloads [1].
| Evidence Dimension | Lipid Phase Behavior / Membrane Fusogenicity |
| Target Compound Data | Asymmetric C6/C8 branched lipids (via 7-Pentadecanol) strongly favor fusogenic inverted hexagonal (H_II) phase at endosomal pH. |
| Comparator Or Baseline | Linear lipids (via 1-Pentadecanol) favor stable lamellar (L_alpha) phases, restricting fusion. |
| Quantified Difference | Significant enhancement in transition to fusogenic H_II phase, driving endosomal escape. |
| Conditions | Acidic pH (pH 5.0-5.5) mimicking endosomal maturation. |
Procurement of 7-Pentadecanol ensures the synthesized ionizable lipids possess the necessary structural asymmetry to achieve high transfection efficiencies in RNA delivery.
Cationic lipids synthesized using 7-Pentadecanol exhibit highly optimized pKa values and enable the formulation of lipid nanoparticles with tightly controlled sizes (typically 50-100 nm). When compared to standard unoptimized linear lipid baselines, LNP formulations incorporating 7-Pentadecanol-derived lipids achieve exceptional encapsulation rates (greater than 90%) and superior in vivo transfection. The specific C15 chain length and asymmetry perfectly balance hydrophobicity and biodegradability, minimizing cellular toxicity while maximizing payload delivery [1].
| Evidence Dimension | mRNA Encapsulation and Transfection Efficiency |
| Target Compound Data | >90% encapsulation rate and high in vivo protein expression (optimized 50-100 nm LNPs). |
| Comparator Or Baseline | Standard linear lipid carriers exhibiting lower encapsulation and reduced transfection. |
| Quantified Difference | Significant increase in target cell transfection and payload loading capacity. |
| Conditions | LNP formulation (cationic lipid/phospholipid/cholesterol/PEG-lipid) delivering mRNA/siRNA. |
Selecting this specific precursor directly correlates with the final LNP's clinical and therapeutic viability, reducing required dosing through enhanced delivery efficiency.
In the scalable synthesis of nitrogen-branched cationic lipids, 7-Pentadecanol demonstrates excellent reactivity in standard esterification protocols (e.g., using DCC/DMAP or EDCI/DMAP coupling). Despite the steric hindrance typically associated with secondary alcohols, optimized protocols achieve complete consumption of 7-Pentadecanol within 16 hours at room temperature, yielding high-purity lipid intermediates. This predictable reactivity profile makes it superior to longer-chain or more sterically hindered secondary alcohols (like 13-Pentacosanol), which often require harsher conditions or suffer from lower coupling yields [1].
| Evidence Dimension | Synthetic Coupling Efficiency |
| Target Compound Data | Complete conversion (high yield) in 16 hours at room temperature via DCC/DMAP. |
| Comparator Or Baseline | Heavier secondary alcohols (e.g., C25 chains) exhibiting reduced reaction kinetics and lower yields. |
| Quantified Difference | Faster reaction kinetics and higher purity of the lipid intermediate without requiring elevated temperatures. |
| Conditions | Standard carbodiimide coupling (DCC/DMAP) in organic solvent at room temperature. |
High coupling efficiency and predictable reaction kinetics lower manufacturing costs and simplify purification during the scale-up of proprietary LNP lipids.
7-Pentadecanol is the optimal precursor for synthesizing asymmetric branched cationic lipids. The resulting C6/C8 tail architecture is essential for creating the cone-shaped lipid geometry that drives endosomal escape and maximizes mRNA translation in vaccine development [1].
Due to its ability to form highly uniform lipid nanoparticles (50-100 nm) with encapsulation rates exceeding 90%, 7-Pentadecanol-derived lipids are ideal for formulating targeted siRNA therapeutics where precise dosing and high cellular uptake are critical [1].
The compound's excellent reactivity profile in standard room-temperature esterification processes makes it a highly processable building block for contract manufacturing organizations (CMOs) scaling up proprietary lipid libraries for pharmaceutical clients [1].